2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide
Description
The compound 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide features a complex heterocyclic framework with multiple pharmacophores:
Properties
IUPAC Name |
2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(2-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN6O4S/c1-34-21-17(20-26-19(28-33-20)10-2-5-14-15(6-10)32-9-31-14)18(24)29(27-21)8-16(30)25-13-4-3-11(23)7-12(13)22/h2-7H,8-9,24H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKLQWLTSUNTEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN(C(=C1C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)N)CC(=O)NC5=C(C=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 466.89 g/mol. The structure features multiple functional groups, including an oxadiazole moiety and a pyrazole ring, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClF N6O4S |
| Molecular Weight | 466.89 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the benzo[d][1,3]dioxole group is thought to enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Cytotoxicity Studies
Cytotoxicity assays conducted on L929 normal cell lines demonstrated that certain derivatives of oxadiazoles exhibit low toxicity while maintaining antimicrobial efficacy . The compound was evaluated alongside its derivatives for cytotoxic effects on cancer cell lines (A549 and HepG2), showing promising results in stimulating cell viability at specific concentrations .
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The oxadiazole moiety may influence gene transcription related to biofilm formation in bacteria, thereby enhancing its antimicrobial effects . Additionally, the methylthio group could play a role in modulating enzyme activity relevant to drug metabolism.
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial activity of various oxadiazole derivatives, the compound exhibited a Minimum Inhibitory Concentration (MIC) comparable to established antibiotics like ciprofloxacin against several strains of bacteria . This suggests its potential as a lead compound in antibiotic development.
Study 2: Cytotoxicity Assessment
A detailed cytotoxicity study revealed that while some derivatives showed significant toxicity at higher concentrations (e.g., 200 µM), others enhanced cell viability in normal cell lines . This dual behavior highlights the importance of structural modifications for optimizing therapeutic profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Modifications
Pyrazole-Oxadiazole Hybrids
- Compound A: 2-{5-amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide () Key difference: Replacement of benzo[d][1,3]dioxol with 4-methoxyphenyl on the oxadiazole. Activity: Not explicitly reported, but methoxy groups often enhance metabolic stability .
Isoxazole Analogues
- Compound B: 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide () Key difference: Isoxazole replaces the pyrazole-oxadiazole core. Activity: Structural similarity to α-glucosidase inhibitors suggests possible enzyme modulation .
Substituent Variations in the Acetamide Side Chain
Analysis :
Benzo[d][1,3]dioxol Derivatives in Drug Design
- α-Glucosidase Inhibition : Derivatives like 2-(benzo[d][1,3]dioxol-5-yl)-4H-chromen-4-one show >99% inhibition at high doses, suggesting the benzo[d][1,3]dioxol moiety is critical for enzyme interaction .
- Anticancer Activity: N-((benzo[d][1,3]dioxol-5-yl)methyl)-6-phenylthieno[3,2-d]pyrimidin-4-amine induces apoptosis, highlighting the scaffold’s versatility .
Structure-Activity Relationship (SAR) Trends
Q & A
Basic: What are the common synthetic routes for preparing this compound, and what key intermediates are involved?
Answer:
The synthesis typically involves multi-step heterocyclic coupling. A core pyrazole scaffold is functionalized via cyclization reactions, such as the formation of the 1,2,4-oxadiazole ring using phosphorous oxychloride (POCl₃) under reflux conditions (120°C) . Key intermediates include:
- 5-Amino-4-carboxamidopyrazole derivatives (for oxadiazole cyclization).
- Benzo[d][1,3]dioxol-5-yl-substituted precursors (introduced via nucleophilic substitution or Suzuki coupling).
- Thiolation reagents (e.g., methylthio sources) for introducing the 3-(methylthio) group.
Reaction progress is monitored by TLC and IR spectroscopy to confirm intermediate formation .
Advanced: How can researchers optimize the cyclization step for the 1,2,4-oxadiazole moiety to improve yield?
Answer:
Optimization involves:
- Solvent selection : Use anhydrous dioxane or toluene to minimize side reactions.
- Catalyst control : POCl₃ or polyphosphoric acid (PPA) at 110–130°C enhances cyclization efficiency .
- Stoichiometric adjustments : A 1:1.2 molar ratio of hydrazide to POCl₃ reduces unreacted starting material.
Advanced characterization (e.g., ¹H NMR integration) identifies tautomeric equilibria in intermediates, which can be resolved by adjusting pH or using deuterated solvents .
Basic: What spectroscopic techniques are critical for structural confirmation?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic peaks from benzo[d][1,3]dioxole at δ 6.8–7.2 ppm, pyrazole NH at δ 10–13 ppm) .
- IR spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₂₃H₁₆ClFN₆O₃S).
Advanced: How can tautomerism in the pyrazole ring affect pharmacological data interpretation?
Answer:
The pyrazole’s 5-amino group and adjacent oxadiazole may exhibit amine-imine tautomerism , altering hydrogen-bonding capacity and target binding . To mitigate:
- Use X-ray crystallography or NOESY NMR to resolve tautomeric states.
- Conduct activity assays under controlled pH (e.g., phosphate buffer at pH 7.4) to stabilize the dominant form.
Contradictory IC₅₀ values across studies may stem from unaccounted tautomer ratios .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Antimicrobial activity : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculation.
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to the benzo[d][1,3]dioxole moiety’s bioactivity .
Advanced: How can researchers resolve contradictions in reported IC₅₀ values across studies?
Answer:
Contradictions arise from:
- Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase inhibition).
- Compound purity : Validate via HPLC (≥95% purity, C18 column, acetonitrile/water gradient).
- Meta-analysis : Compare datasets using standardized protocols (e.g., NIH Assay Guidance Manual). Cross-reference with structurally analogous compounds (e.g., 1,2,4-triazole derivatives) to identify trends .
Basic: What computational tools predict this compound’s physicochemical properties?
Answer:
- LogP (lipophilicity) : Use ChemAxon or Molinspiration for octanol-water partition coefficient estimation.
- Solubility : ACD/Labs or SwissADME calculates aqueous solubility (e.g., –4.5 to –3.5 logS).
- H-bond donors/acceptors : Critical for permeability (e.g., 4 H-bond donors from acetamide and pyrazole groups) .
Advanced: What strategies improve pharmacokinetic (PK) profiling in preclinical studies?
Answer:
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for metabolite identification (e.g., oxidative demethylation of the methylthio group).
- Plasma protein binding (PPB) : Use equilibrium dialysis; >90% binding suggests limited free drug availability.
- In silico modeling : Apply PBPK models (e.g., GastroPlus) to predict oral bioavailability .
Basic: How is the methylthio group’s stability evaluated under physiological conditions?
Answer:
- pH-dependent hydrolysis : Incubate compound in buffers (pH 1–9) at 37°C for 24h, then analyze by HPLC for degradation products (e.g., sulfoxide formation).
- Light/oxidative stress : Expose to UV light (254 nm) or H₂O₂ to assess photostability and oxidative susceptibility .
Advanced: What structural modifications enhance selectivity for kinase targets?
Answer:
- Bioisosteric replacement : Substitute benzo[d][1,3]dioxole with indole to improve hydrophobic pocket fit.
- Positional isomerism : Shift the oxadiazole from C4 to C5 on the pyrazole to alter H-bonding.
- SAR studies : Test derivatives with varied substituents (e.g., replacing 2-chloro-4-fluorophenyl with pyridinyl) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
